5-Methylquinoline-8-thiol

Descripción

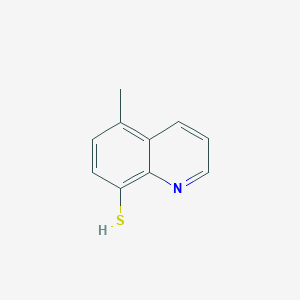

5-Methylquinoline-8-thiol is a heterocyclic compound featuring a quinoline backbone substituted with a methyl group at position 5 and a thiol (-SH) group at position 6. The thiol group at position 8 confers unique reactivity, including metal coordination and redox activity, while the methyl substituent at position 5 enhances lipophilicity and steric effects compared to unsubstituted analogs.

Propiedades

Número CAS |

66493-38-7 |

|---|---|

Fórmula molecular |

C10H9NS |

Peso molecular |

175.25 g/mol |

Nombre IUPAC |

5-methylquinoline-8-thiol |

InChI |

InChI=1S/C10H9NS/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 |

Clave InChI |

BCGPICVOCDHMIC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CC=NC2=C(C=C1)S |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Metilquinolina-8-tiol se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de acetanilidas. Por ejemplo, la ciclización intramolecular de acetanilida por oxicloruro de fósforo en dimetilformamida a 80–90 °C durante 5 horas puede proporcionar acceso a derivados de quinolina . Otro método implica la reacción de Doebner-von Miller, que es un protocolo clásico de síntesis para construir andamiajes de quinolina .

Métodos de producción industrial

La producción industrial de derivados de quinolina, incluido el 5-Metilquinolina-8-tiol, a menudo emplea enfoques de química verde y sostenible. Estos métodos incluyen la síntesis asistida por microondas, reacciones sin disolventes y el uso de catalizadores reciclables . Dichos enfoques no solo mejoran la eficiencia de la síntesis, sino que también reducen el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de reacciones

5-Metilquinolina-8-tiol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. El grupo tiol en la posición 8 es particularmente reactivo y puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes, como el peróxido de hidrógeno o el permanganato de potasio, se pueden utilizar para oxidar el grupo tiol a un ácido sulfónico.

Reducción: Los agentes reductores como el hidruro de aluminio y litio pueden reducir los derivados de quinolina a sus aminas correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como haluros de alquilo en presencia de una base.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tiol puede producir ácidos sulfónicos, mientras que la sustitución nucleofílica puede introducir varios grupos funcionales en la posición 8.

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Methylquinoline-8-thiol and its derivatives have shown promising anticancer properties. Research indicates that compounds containing the quinoline scaffold exhibit a broad spectrum of biological activities, including anticancer effects. For instance, a study demonstrated that derivatives of 5,8-quinolinedione, which share structural similarities with this compound, were effective against various cancer cell lines, including multidrug-resistant variants .

Case Study:

- Compound Tested: 6- and 7-arylamino-5,8-quinolinediones

- Cell Lines: HeLa (cervical cancer), HT-29 (colorectal cancer)

- Results: Significant inhibition of cell proliferation was observed, indicating potential for further development as anticancer agents.

Inhibition of Proteasome Activity

The compound has also been explored for its role as an inhibitor of proteasome subunit Rpn11. A small molecule derived from 8-thioquinoline exhibited potent inhibition with an IC50 value of approximately 300 nM, blocking tumor cell proliferation effectively in culture . This suggests that this compound could be a valuable candidate in developing treatments targeting proteasomal pathways.

Data Table: Inhibition Potency of Quinoline Derivatives

| Compound | Target | IC50 (nM) | Effectiveness |

|---|---|---|---|

| 8-Thioquinoline | Rpn11 | ~2500 | Moderate |

| Modified Derivative | Rpn11 | ~300 | High |

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. Compounds with similar structures have shown significant activity against a range of microbial strains. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition .

Case Study:

- Compounds Tested: Various substituted quinolines

- Microbial Strains: Staphylococcus aureus, Escherichia coli

- Results: Compounds exhibited minimum inhibitory concentrations (MIC) indicating strong antimicrobial activity.

Stereoselective Reactions

Research has revealed that thiol compounds like this compound can participate in stereoselective reactions, which are crucial for synthesizing biologically active molecules. A study demonstrated that thiols could be employed to produce S-furanosides with excellent stereoselectivity . This property is particularly useful in drug development where specific stereochemistry can influence biological activity.

Data Table: Stereoselectivity in Thiol Reactions

| Reaction Type | Yield (%) | Stereoselectivity (α:β) |

|---|---|---|

| Thiol addition to furanosyl bromides | 79 | 1:25 |

| Non-catalyzed thiol reactions | 13 | 1:10 |

Potential in Metabolic Studies

Emerging research suggests that compounds similar to this compound may induce uncoupling protein 1 (UCP1) expression in beige adipocytes. This finding points to potential applications in metabolic studies and obesity treatment . The ability to modulate metabolic pathways through such compounds could lead to novel therapeutic strategies.

Case Study:

- Research Focus: UCP1 induction in beige adipocytes

- Findings: The compound showed promise as a metabolic modulator, suggesting further exploration in obesity research.

Mecanismo De Acción

El mecanismo de acción de 5-Metilquinolina-8-tiol implica su interacción con varios objetivos moleculares. El grupo tiol puede formar enlaces covalentes con proteínas y enzimas, inhibiendo potencialmente su actividad. Además, el anillo de quinolina puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular . Estas interacciones lo convierten en un candidato prometedor para aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below summarizes key structural features, properties, and applications of 5-methylquinoline-8-thiol and related compounds:

*Estimated based on molecular formula (C10H9NS).

Key Differences and Implications

- Thiol vs. Hydroxyl Groups: The thiol group in this compound enables stronger metal coordination (e.g., Fe³⁺, Cu²⁺) compared to hydroxyl-containing analogs like 5-tosylquinolin-8-ol . This property is critical in applications such as antioxidant design or metalloenzyme inhibition .

- In contrast, sulfonyl or tosyl groups (e.g., in 5-tosylquinolin-8-ol) introduce electron-withdrawing effects, stabilizing negative charges and enhancing binding to enzymatic active sites .

- Synthetic Accessibility: Thiol derivatives like this compound are synthetically challenging due to the susceptibility of thiol groups to oxidation. Protective strategies (e.g., using benzyl or trityl groups) are often required, as seen in the synthesis of 8-quinolinethiol analogs .

Corrosion Inhibition

5-Alkoxymethyl-8-hydroxyquinoline derivatives show superior corrosion inhibition for carbon steel in acidic environments, attributed to their adsorption via nitrogen and oxygen atoms . The thiol group in this compound may offer similar or enhanced performance due to stronger metal surface interactions.

Chelation and Material Science

8-Hydroxyquinolines are well-known chelating agents (e.g., for aluminum in OLEDs). Thiol analogs like this compound could expand this utility, particularly in stabilizing nanoparticles or enabling redox-responsive materials .

Actividad Biológica

5-Methylquinoline-8-thiol is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its mechanisms of action, biological effects, and potential applications based on existing research.

Chemical Structure and Properties

This compound contains a quinoline ring system with a thiol (-SH) functional group. The presence of the thiol group allows for significant biochemical interactions, including the formation of disulfide bonds with cysteine residues in proteins. This interaction can lead to alterations in protein structure and activity, potentially influencing various biological pathways.

The biological activity of this compound is attributed to several mechanisms:

- Metal Ion Binding : The compound can chelate metal ions, which may affect enzyme activity and cellular processes.

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its function and potentially leading to anticancer effects .

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial properties against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumonia .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit potent anticancer activities. For instance, compounds based on the 8-hydroxyquinoline scaffold have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. The mechanisms involve inducing apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax .

Antimicrobial Effects

The antimicrobial properties of this compound have been explored in several studies. For example, a derivative displayed an inhibition zone of 25 mm against Klebsiella pneumonia, indicating strong antibacterial activity compared to standard drugs . The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of quinoline derivatives:

- Anticancer Studies : A study demonstrated that certain quinoline derivatives caused dose-dependent cytotoxicity in cancer cell lines, with IC50 values ranging from 0.59 to 1.52 µM, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Research conducted on various quinoline derivatives revealed significant inhibition against multiple pathogenic strains, suggesting that modifications to the quinoline structure can enhance antimicrobial activity .

Summary Table of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for 5-methylquinoline-8-thiol, and how can reaction efficiency be assessed?

Answer:

- Synthetic Routes :

- Efficiency Metrics :

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

Answer:

- 1H/13C NMR : Assign peaks for methyl (δ ~2.5 ppm) and thiol protons (broad singlet, δ ~1.5–3.0 ppm). Confirm aromatic proton splitting patterns .

- IR Spectroscopy : Identify S–H stretches (~2550 cm⁻¹) and quinoline ring vibrations (C=C, ~1600 cm⁻¹) .

- X-Ray Crystallography : Resolve bond lengths (e.g., C–S: ~1.8 Å) and dihedral angles to confirm regioselectivity. Compare with DFT-optimized structures .

Advanced: How can contradictory data between experimental and computational vibrational spectra be resolved?

Answer:

- Potential Causes : Solvent effects, anharmonicity in DFT calculations, or sample impurities.

- Methodological Adjustments :

- Collaborative Validation : Cross-reference data with independent computational and synthetic teams .

Advanced: What strategies optimize regioselectivity in the synthesis of this compound derivatives?

Answer:

- Steric and Electronic Modulation :

- Introduce electron-withdrawing groups (e.g., –NO₂) at competing positions to direct thiolation to the 8-site.

- Use bulky ligands in catalytic systems (e.g., PPh₃ in Pd-catalyzed reactions) to sterically hinder undesired sites .

- Kinetic Control : Conduct time-resolved NMR studies to identify intermediates and adjust reaction quenching times .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE Requirements : Nitrile gloves, lab coat, and sealed goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols.

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .

Advanced: How can computational chemistry predict the reactivity of this compound in metal coordination studies?

Answer:

- DFT Applications :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites for metal binding.

- Simulate UV-Vis spectra (TD-DFT) to predict ligand-to-metal charge transfer transitions.

- Validation : Compare computed binding constants (e.g., log K with Cu²⁺) with experimental potentiometric titrations .

Basic: What analytical methods are used to monitor degradation of this compound during storage?

Answer:

- Stability Tests :

Advanced: How to address low reproducibility in synthetic yields across research groups?

Answer:

- Standardization Steps :

- Publish detailed synthetic protocols (reagent grades, solvent drying methods, inert gas flow rates) .

- Share raw NMR/HPLC data in supplementary materials for cross-validation.

- Controlled Replication : Collaborate with independent labs to verify reaction conditions and isolate variables (e.g., humidity, catalyst lot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.